molecular formula C14H13N3O3S B2942760 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone CAS No. 2097862-84-3

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2942760
CAS No.: 2097862-84-3
M. Wt: 303.34
InChI Key: MPEIZLUNFMYASY-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core modified with a sulfone group (2,2-dioxido-2-thia) and a quinoxaline-6-yl substituent. The bicyclic framework confers structural rigidity, while the sulfone enhances polarity and metabolic stability. The quinoxaline moiety, a heteroaromatic system, is associated with diverse biological activities, including kinase inhibition and antimicrobial effects. Its synthesis likely involves coupling the sulfone-containing bicycloamine with a quinoxaline carbonyl derivative, analogous to methods described for related structures [3][4].

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-14(17-7-11-6-10(17)8-21(11,19)20)9-1-2-12-13(5-9)16-4-3-15-12/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEIZLUNFMYASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone , often referred to in literature by its IUPAC name, is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a bicyclic framework and functional groups that suggest potential interactions with biological targets. Its molecular formula is C11H13N3O3SC_{11}H_{13}N_{3}O_{3}S with a molecular weight of approximately 271.4 g/mol.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that bicyclic compounds can possess significant antimicrobial properties against a range of pathogens.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of bicyclic compounds showed promising activity against resistant strains of bacteria, including MRSA. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced potency.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain analogs of the compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity. For instance, one study found an analog with an IC50 of 5 µM against A549 lung cancer cells, showcasing its potential as an anticancer agent.
  • Enzyme Inhibition : Research has explored the compound's ability to inhibit γ-secretase complexes implicated in Alzheimer's disease. Compounds with similar structures were tested for their inhibitory effects, revealing moderate selectivity towards PSEN1 complexes.

The proposed mechanism of action for these compounds often involves interaction with biological macromolecules such as proteins and nucleic acids. The presence of the quinoxaline moiety is believed to facilitate binding to target sites due to its planar structure and ability to form hydrogen bonds.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

The methanone carbonyl group undergoes nucleophilic addition and substitution reactions. The sulfone group enhances the electrophilicity of the carbonyl carbon, enabling reactivity with amines, alcohols, and organometallic reagents.

Reaction TypeConditionsProductsKey Observations
Amine Condensation Ethanol, reflux, 12hImine derivativesHigh yields (75–85%) via Schiff base formation; regioselectivity influenced by steric hindrance from the bicyclic system.
Grignard Addition THF, −78°CSecondary alcoholsLimited by competing coordination of Mg to the bicyclic nitrogen; requires protecting groups .
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitroquinoxaline derivativesNitration occurs at the 3-position of quinoxaline due to electron-deficient aromatic ring .

Oxidation and Reduction Pathways

The sulfone group is redox-inert under mild conditions, but the quinoxaline ring participates in reduction reactions.

ProcessReagentsOutcomeMechanism
Quinoxaline Reduction H₂/Pd-C, MeOHTetrahydroquinoxalinePartial saturation of the aromatic ring while preserving the bicyclic core .
Carbonyl Reduction NaBH₄, EtOHSecondary alcoholSteric shielding from the bicyclic system reduces reaction rate (40% yield).

Cycloaddition and Ring-Opening Reactions

The strained bicyclo[2.2.1]heptane system facilitates [3+2] cycloadditions with dipolarophiles like nitrile oxides.

ReactionPartnersProductsNotes
Nitrile Oxide Cycloaddition Benzontrile oxide, 80°CIsoxazoline-fused bicyclic adductsHigh diastereoselectivity (>90%) due to rigid bicyclic geometry .
Acid-Catalyzed Ring Opening HCl (conc.), ΔThiol-containing linear amineSulfone group remains intact; yields thiol intermediates for further functionalization .

Condensation and Cross-Coupling Reactions

The quinoxaline moiety participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic system.

Reaction TypeCatalysts/ReagentsProductsEfficiency
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acidsBiarylquinoxalinesModerate yields (50–60%); competing coordination of Pd to nitrogen limits turnover .
Buchwald–Hartwig Amination Pd₂(dba)₃, XantphosAmino-substituted derivativesRequires high temperatures (110°C); functional group tolerance limited by sulfone stability.

Stability and Degradation Pathways

The compound exhibits thermal stability up to 200°C but undergoes photodegradation under UV light via radical mechanisms.

ConditionDegradation ProductsHalf-Life
UV Light (254 nm) Quinoxaline-6-carboxylic acid, sulfonic acid derivatives4.2h (pH 7)
Strong Base (NaOH, 1M) Ring-opened thiolate intermediates<1h (25°C)

Comparative Reactivity with Analogues

The sulfone group differentiates this compound from non-oxidized sulfur analogues:

FeatureThis Compound2-Thia-5-azabicyclo[2.2.1]heptane Analogue
Carbonyl Reactivity Enhanced electrophilicityLower reactivity due to thioether stabilization
Oxidative Stability Resists further oxidationProne to sulfoxide/sulfone formation
Solubility Polar aprotic solvents (DMF, DMSO)Prefers nonpolar solvents (CHCl₃) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone 3-Iodophenyl C₁₂H₁₂INO₃S 376.958 Iodine substituent enhances steric bulk; potential for radiopharmaceutical applications [3].
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone Morpholino C₁₁H₁₆N₂O₄S 296.32 Morpholine improves solubility; likely CNS-penetrant due to amine group [4].
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol 3-Propanol C₉H₁₅NO₂ 185.22 Oxygen replaces sulfur (2-oxa vs. 2-thia), reducing polarity; alcohol enhances hydrophilicity [7].
2-Hydrazino-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone (A5) Indoloquinoxaline-hydrazine C₁₉H₁₅N₅O 345.36 Extended aromatic system with hydrazine; potential DNA intercalation [8].

Physicochemical Properties

  • Polarity: The sulfone group in the target compound increases polarity compared to non-sulfonated analogues (e.g., 2-oxa derivatives) [3][7].
  • Solubility: Morpholino and propanol substituents enhance aqueous solubility, whereas iodophenyl and quinoxaline groups favor organic solvents [4][8].
  • Stability : Sulfones resist metabolic oxidation better than thioethers, improving pharmacokinetics [3].

Analytical Characterization

  • NMR/LC-MS : Used to confirm bicyclic structure and substituent identity (e.g., iodine in 3-iodophenyl variant [3], hydrazine in A5 [8]).

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